1,3-Dimethylurea

Vue d'ensemble

Description

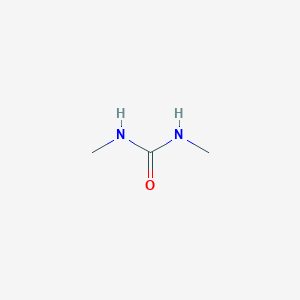

1,3-Dimethylurea (DMU), systematically named N,N′-Dimethylurea (CAS: 96-31-1), is a urea derivative where two methyl groups are substituted on the nitrogen atoms at positions 1 and 3 of the urea backbone . It forms needle-shaped crystals and serves as a versatile intermediate in organic synthesis and industrial processes, including deep eutectic solvents (DES) and pharmaceutical formulations . DMU exhibits nonlinear molecular organization due to its asymmetrical methyl substitution, influencing its physicochemical properties such as solubility, viscosity, and hydrogen-bonding capacity .

Méthodes De Préparation

Direct Reaction of Urea with Dimethylamine

Solvent-Free Synthesis

The patent-published method involves reacting urea with dimethylamine in a closed, anhydrous system at . The absence of solvents simplifies purification, as 1,3-dimethylurea crystallizes directly from the reaction mixture with purity . The overall reaction is:

2\text{CONH}2 + 2 \, (\text{CH}3)2\text{NH} \rightarrow (\text{CH}3)2\text{NCONH}2 + 2 \, \text{NH}3

Process Parameters and Yield

Table 2: Key Parameters for Direct Synthesis

| Parameter | Value |

|---|---|

| Molar Ratio (Dimethylamine:Urea) | 2:1 |

| Temperature | |

| Pressure | Autogenic (vented periodically) |

| Conversion | >90% in 60 minutes |

The process achieves near-quantitative yields by venting ammonia to disrupt equilibrium, enabling batch-scale production with minimal energy input . Unreacted dimethylamine is recycled, reducing raw material costs.

Comparative Analysis of Synthesis Methods

Reaction Efficiency

-

Ammonolysis : Lower operational temperatures () reduce energy costs but require longer reaction times (up to 120 minutes) .

-

Direct Reaction : Higher temperatures () accelerate kinetics but demand robust pressure management .

Environmental Impact

Ammonolysis generates fewer volatile byproducts but risks urea decomposition pollutants . The direct method’s solvent-free design aligns with green chemistry principles, though ammonia emissions necessitate scrubbing .

Industrial-Scale Production Considerations

Reactor Design

Closed-system reactors with automated pressure venting are critical for both methods. For the direct reaction, crystallizers integrated into the reactor facilitate product separation, reducing downstream processing .

Cost Analysis

Analyse Des Réactions Chimiques

Reactions with Formaldehyde

1,3-Dimethylurea reacts with formaldehyde to produce hydroxymethyl-1,3-dimethylurea (DM-MMU). This reaction serves as a model for the more complex urea-formaldehyde system, but, unlike urea-formaldehyde, it does not form polymers .

The reactions studied in detail include :

-

Hydroxymethylation

-

Formation of hemiformals of the hydroxymethylated intermediate

-

Two condensation reactions: one leading to methylene bridges and the other to ether bridges

Quantitative on-line NMR spectroscopy can be applied to study the reaction kinetics and equilibria of the reaction between formaldehyde and this compound . The reaction kinetic model considers the hydroxymethylation, the formation of hemiformals, and the condensation reactions .

Reaction with Cyclohexane-1,2-dione

In an acidic medium, this compound reacts with cyclohexane-1,2-dione to form compounds with ten-membered rings . In a strongly acidic solution, these compounds form colored products through the protonation of hydroxy groups and the loss of water .

Reaction with Benzil

In an acidic solution, this compound reacts with benzil to yield 1,3-dimethyl-5,5-diphenylhydantoin . The initial step involves the attack of this compound on protonated benzil to produce a diol, with further reactions being influenced by the elimination of water .

Photo-oxidation

The calculated half-life for the photo-oxidation (reaction with hydroxyl radicals) of this compound in the air is 5.2 days. The half-life for photo-oxidation in water is estimated to be 111 days. Direct photolysis is not expected to be significant since this compound does not absorb light in wavelengths > 300 nm .

Ammonolysis Reaction

In industrial production, this compound can be produced from urea through an ammonolysis reaction with methylamine . The reaction follows a pseudo-first-order kinetic model .

The thermodynamics of the reaction are as follows when the reaction temperature is 140 °C :

| Parameter | Value |

|---|---|

| Enthalpy (H) | -1.92 kJ/mol |

| Gibbs Free Energy | -8.5148 J/mol |

| Entropy (S) | 15.96 J/mol*K |

The reaction is exothermic, spontaneous, and increases entropy. Higher temperatures are unfavorable for the synthesis of this compound due to the thermal instability of urea and urea compounds, which can result in side reactions .

Applications De Recherche Scientifique

Chemical Synthesis

1,3-Dimethylurea is widely used as an intermediate in the synthesis of various chemical compounds:

- Caffeine Production : DMU serves as a precursor in the synthesis of caffeine, where it contributes to the formation of key intermediates.

- Pharmaceuticals : It is utilized in the development of pharmaceutical agents due to its ability to form stable complexes with active pharmaceutical ingredients.

- Textile Industry : DMU is employed in producing formaldehyde-free finishing agents for textiles, enhancing their durability and resistance to wrinkling .

Protein Denaturation and Structural Studies

Similar to urea, this compound is effective in denaturing proteins, making it valuable for studying protein structure and dynamics:

- Hydration Shell Dynamics : Research has shown that DMU significantly affects the dynamics of water molecules surrounding proteins. The presence of DMU leads to a marked retardation of water reorientation, which can influence protein folding and stability .

- NMR Studies : Nuclear Magnetic Resonance (NMR) experiments have indicated that DMU enhances the structure of hydration water molecules around proteins, suggesting its role in stabilizing protein conformations during studies .

Chemical Reactivity and Kinetics

The reactivity of this compound has been investigated extensively:

- Nitrosation Reactions : Studies on the nitrosation kinetics of DMU reveal that its reaction rates can be influenced by solvent composition. The presence of dioxane modifies the reaction pathway and efficiency, highlighting its potential use in controlled chemical reactions .

- Formaldehyde Reactions : DMU reacts with formaldehyde under specific conditions without forming polymers, unlike traditional urea-formaldehyde systems. This property makes it a model compound for studying reaction kinetics and equilibria in simpler systems .

Toxicological Studies

While exploring its applications, understanding the safety profile of this compound is crucial:

- Toxicity Assessments : Toxicological studies indicate that DMU may cause renal alterations at high doses but does not exhibit mutagenic properties under certain conditions. These findings are essential for ensuring safe handling and application in industrial settings .

- Cancer Studies : Research has shown that when combined with sodium nitrite, this compound can induce cancerous changes in animal models. This necessitates caution when using DMU in environments where nitrites are present .

Several studies illustrate the diverse applications of this compound:

- A kinetic study demonstrated how altering solvent composition impacts the nitrosation reaction rates of DMU, providing insights for optimizing reaction conditions in synthetic chemistry .

- Research into the hydration dynamics around DMU revealed that it significantly alters water structure and dynamics compared to bulk water, which could have implications for biological systems where protein interactions are critical .

Mécanisme D'action

The mechanism of action of 1,3-dimethylurea involves its interaction with various molecular targets. In biological systems, it can form hydrogen bonds with proteins and enzymes, leading to changes in their structure and function. This interaction can result in enzyme inhibition or protein denaturation, depending on the specific context .

Comparaison Avec Des Composés Similaires

Structural and Thermodynamic Comparisons

Table 1: Key Properties of Urea Derivatives

| Compound | Substitution Pattern | ΔCp⁰ (J/mol·K) | Aqueous Structure Role | Key Applications |

|---|---|---|---|---|

| 1,3-Dimethylurea | 1,3-dimethyl | +220* | Structure maker | DES, reaction media, pharmaceuticals |

| Urea | Unsubstituted | +180 | Structure breaker | Fertilizers, protein denaturation |

| 1,1-Dimethylurea | 1,1-dimethyl | +210* | Structure maker | DES, solvent systems |

| Tetramethylurea | 1,1,3,3-tetramethyl | +250 | Strong structure maker | Solvent for polymers, electrolytes |

*Values approximated from thermal melting data of "iceberg" water structures .

- Thermodynamic Behavior : DMU and 1,1-DMU enhance water’s heat capacity (ΔCp⁰) due to methyl groups enforcing structured hydration shells. However, tetramethylurea (TMU) exhibits a stronger effect due to higher hydrophobicity .

- Hydrogen-Bond Dynamics : DMU slows water’s rotational dynamics more than 1-ethylurea (1-EU) due to spatially separated methyl groups, which disrupt hydrogen-bond reformation .

Interaction with Deep Eutectic Solvents (DES)

DMU-based DES (e.g., ChCl:DMU) display higher viscosity and density than ChCl:urea at low temperatures, making them suitable for high-temperature applications (>313.15 K) . In contrast, 1,1-DMU shows weaker interactions with cholinium chloride due to blocked amine groups, leading to negative deviations from ideality in activity coefficients (Fig. 8c ).

Phase Behavior and Co-Crystallization

In urea-DMU eutectic systems, minor co-crystallization occurs at grain boundaries, evidenced by new XRD reflections (2θ = 22.5°, 25°, 30°). This contrasts with urea-thiourea systems, where phase separation dominates .

Comparison with Aryl-Substituted Ureas

- 1-Methyl-3,3-diphenylurea : Bulky aryl groups increase molecular weight (254.41 g/mol) and reduce aqueous solubility, favoring use as a stabilizer in explosives or polymers .

- Centralite (1,3-Diethyl-1,3-diphenylurea) : Ethyl and phenyl substituents enhance thermal stability, making it suitable for high-temperature lubricants .

Activité Biologique

1,3-Dimethylurea (DMU), a derivative of urea, is a compound that has garnered attention in various fields, including biochemistry, pharmacology, and environmental science. This article delves into the biological activity of this compound, summarizing its toxicity, mutagenicity, interactions with biomolecules, and its effects on water dynamics.

This compound is characterized by the presence of two methyl groups attached to the nitrogen atoms of the urea molecule. Its chemical structure can be represented as follows:

This configuration allows it to participate in hydrogen bonding and hydrophobic interactions with various biological molecules.

Acute and Chronic Toxicity

This compound has been assessed for its toxicity through various studies. According to OECD guidelines, it did not induce significant toxicity or mutagenicity in cultured mouse lymphoma cells under both metabolic activation and non-activation conditions. The compound was found to have no adverse effects on reproductive performance in rats at doses up to 450 mg/kg body weight per day, with a No Observed Adverse Effect Level (NOAEL) established at 50 mg/kg body weight per day .

Table 1: Toxicity Findings of this compound

| Study Type | Findings | NOAEL (mg/kg bw/day) |

|---|---|---|

| Mouse Lymphoma Cells | No mutagenicity or chromosomal aberrations | - |

| Reproductive Toxicity | No adverse effects on fertility | 50 |

| Acute Dermal Irritation | Slight erythema in rabbits | - |

Mutagenicity

While this compound has shown no mutagenic effects in vitro, there is a cautionary note regarding potential nitrosourea formation when it interacts with nitrites under acidic conditions. This suggests that while the compound itself may not be mutagenic, it could lead to the formation of harmful derivatives .

Interaction with Biological Molecules

This compound is utilized in protein denaturation studies due to its ability to disrupt hydrogen bonding within proteins. It has been shown to significantly alter the dynamics of water molecules in its hydration shell, leading to unique interactions that can stabilize protein structures .

Case Study: Hydration Dynamics

Research employing dielectric relaxation spectroscopy demonstrated that this compound affects water reorientation dynamics significantly. The presence of DMU slows down the rotational dynamics of surrounding water molecules by a factor ranging from 1.4 to 2.3 depending on concentration. This behavior suggests that DMU can create a structured hydration layer around proteins or other biomolecules .

Polymorphism and Environmental Impact

The polymorphic behavior of this compound is notably influenced by moisture content. Studies indicate that even trace amounts of water can lead to substantial changes in the physical properties of DMU crystals. This phenomenon is crucial for understanding its stability and reactivity in various environments .

Table 2: Polymorphic Behavior of this compound

| Water Content (ppm) | Polymorphic Transition Temperature (°C) |

|---|---|

| 0 | X |

| 100 | Y |

| 500 | Z |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 1,3-Dimethylurea in laboratory settings?

- Methodological Answer : this compound is typically synthesized via alkylation of urea using methylating agents like dimethyl sulfate or methyl iodide under controlled alkaline conditions. Purification often involves recrystallization from ethanol or acetone to achieve high purity (>98%) . Ensure inert gas (e.g., nitrogen) is used during synthesis to prevent oxidation byproducts. Confirm purity via melting point analysis (literature range: 93–95°C) and HPLC with UV detection at 220 nm .

Q. How can researchers verify the solubility and stability of this compound in aqueous and organic solvents?

- Methodological Answer : Conduct solubility tests in water, DMSO, ethanol, and acetonitrile at 25°C using gravimetric analysis. Stability studies should include pH-dependent hydrolysis assays (e.g., monitor degradation via UV-Vis spectroscopy at 260 nm over 24–72 hours). Note that this compound exhibits higher solubility in polar aprotic solvents compared to water due to its amphiphilic structure .

Q. What safety protocols are critical when handling this compound in laboratory experiments?

- Methodological Answer : Use NIOSH/MSHA-approved respirators, chemical-resistant gloves (nitrile or neoprene), and OSHA-compliant goggles. Ensure mechanical exhaust ventilation to limit airborne exposure. In case of skin contact, wash immediately with soap and water, and consult a physician if irritation persists . Store separately from strong oxidizers to prevent reactive hazards .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s molecular structure?

- Methodological Answer : Use FT-IR to identify urea carbonyl stretching (~1640–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹). ¹H NMR (DMSO-d6) typically shows singlet peaks for methyl groups at δ 2.7–3.0 ppm and urea NH protons at δ 5.8–6.2 ppm. Raman spectroscopy is particularly useful for studying hydrogen-bonding interactions in aqueous solutions .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported hydrogen-bonding dynamics of this compound in aqueous solutions?

- Methodological Answer : Conflicting data on hydration dynamics may arise from differences in concentration or measurement techniques. Use time-resolved infrared spectroscopy (TRIR) to monitor hydrogen-bond fluctuations at picosecond timescales. Compare results with computational models (e.g., MD simulations) to reconcile discrepancies. Studies show this compound uniquely slows water rotation dynamics compared to isomers like 1,1-Dimethylurea .

Q. How does the hydrophobic substitution pattern of this compound influence its role in biomolecule-water interaction studies?

- Methodological Answer : The 1,3-dimethyl configuration creates excluded volume effects, enhancing hydrogen-bond heterogeneity. Design experiments using fluorescence correlation spectroscopy (FCS) to quantify hydration shell perturbations around model proteins (e.g., lysozyme). Compare with 1-Ethylurea to isolate methyl group effects .

Q. What are the best practices for designing controlled experiments to study this compound’s aggregation behavior?

- Methodological Answer : Use dynamic light scattering (DLS) to monitor aggregation kinetics at varying concentrations (0.1–10 mM) and temperatures (20–40°C). Include controls with urea and thiourea derivatives. Self-aggregation is concentration-dependent and may explain anomalous solubility trends in mixed solvents .

Q. How can researchers validate the reproducibility of synthetic protocols for this compound across laboratories?

- Methodological Answer : Adopt the CRISP (Cross-Lab Interdisciplinary Synthetic Protocol) framework:

- Document reaction parameters (temperature, solvent ratios, stirring speed).

- Share raw NMR/FT-IR data via repositories like Zenodo.

- Use statistical tools (e.g., RSD analysis) to quantify batch-to-batch variability .

Q. What advanced analytical approaches are recommended for detecting trace impurities in this compound samples?

- Methodological Answer :

Employ LC-MS/MS with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) to identify methyl isocyanate or residual urea. For quantification, use GC-FID with a DB-5 column and external calibration curves. Limit of detection (LOD) should be <0.1% w/w .

Propriétés

IUPAC Name |

1,3-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O/c1-4-3(6)5-2/h1-2H3,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGJKQDOBUOMPEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O | |

| Record name | N,N'-DIMETHYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20265 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025156 | |

| Record name | N,N'-Dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N,n'-dimethylurea appears as colorless crystals. (NTP, 1992), Other Solid, Colorless solid; [Hawley] Sheet; [Alfa Aesar MSDS] Colorless powder; [OECD SIDS: 1,3-Dimethylurea - 2003], Solid, COLOURLESS-TO-WHITE CRYSTALLINE POWDER. | |

| Record name | N,N'-DIMETHYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20265 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Urea, N,N'-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dimethylurea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2800 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dimethylurea | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029198 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,3-DIMETHYLUREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1745 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

514 to 518 °F at 760 mmHg (NTP, 1992), 268-270 °C, 269.00 °C. @ 760.00 mm Hg | |

| Record name | N,N'-DIMETHYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20265 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DIMETHYLUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3423 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethylurea | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029198 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,3-DIMETHYLUREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1745 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

154 °C | |

| Record name | 1,3-DIMETHYLUREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1745 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), VERY SOL IN WATER & ALCOHOL, INSOL IN ETHER, Solubility in water, g/100ml at 21.5 °C: 76.5 (good) | |

| Record name | N,N'-DIMETHYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20265 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DIMETHYLUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3423 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DIMETHYLUREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1745 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.142 (NTP, 1992) - Denser than water; will sink, 1.142, 1.1 g/cm³ | |

| Record name | N,N'-DIMETHYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20265 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DIMETHYLUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3423 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DIMETHYLUREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1745 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.54 [mmHg], Vapor pressure, Pa at 20 °C: 0.042 | |

| Record name | 1,3-Dimethylurea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2800 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-DIMETHYLUREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1745 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

RHOMBIC BIPYRAMIDAL CRYSTALS FROM CHLOROFORM-ETHER, COLORLESS PRISMS | |

CAS No. |

96-31-1 | |

| Record name | N,N'-DIMETHYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20265 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N′-Dimethylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimethylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-DIMETHYLUREA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24823 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-DIMETHYLUREA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14910 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N,N'-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIMETHYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WAM6DR9I4X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-DIMETHYLUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3423 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DIMETHYLUREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1745 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

226 °F (NTP, 1992), 108 °C, 108.00 °C. @ 760.00 mm Hg, 102-107 °C | |

| Record name | N,N'-DIMETHYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20265 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DIMETHYLUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3423 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethylurea | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029198 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,3-DIMETHYLUREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1745 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.